4-Tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine
CAS No.:
Cat. No.: VC15948864
Molecular Formula: C9H10ClF3N2
Molecular Weight: 238.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10ClF3N2 |
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Molecular Weight | 238.64 g/mol |
IUPAC Name | 4-tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine |
Standard InChI | InChI=1S/C9H10ClF3N2/c1-8(2,3)5-4-6(9(11,12)13)15-7(10)14-5/h4H,1-3H3 |
Standard InChI Key | WCGXUAZJEXAGSH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CC(=NC(=N1)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine is CHClFN, with a molecular weight of 252.64 g/mol. The pyrimidine ring is substituted at three positions:
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2-position: Chlorine atom, a common leaving group in nucleophilic substitution reactions .
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4-position: Tert-butyl group (–C(CH)), which introduces steric bulk and enhances lipophilicity .
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6-position: Trifluoromethyl group (–CF), known for its electron-withdrawing effects and metabolic stability .
Comparative Structural Analysis
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|---|
4-Chloro-6-(trifluoromethyl)pyrimidine | 37552-81-1 | CHClFN | 182.53 | Cl (2), CF (6) |
4-Tert-butyl-2-chloropyrimidine | 66522-06-3 | CHClN | 182.64 | Cl (2), tert-butyl (4) |
Target Compound | N/A | CHClFN | 252.64 | Cl (2), CF (6), tert-butyl (4) |
The tert-butyl group increases the compound’s hydrophobicity compared to simpler analogs, as evidenced by the higher molecular weight and predicted logP value .
Synthesis and Reaction Pathways
While no explicit synthesis protocol exists for 4-tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine, plausible routes can be inferred from analogous compounds:
Chlorination of Hydroxypyrimidine Precursors
A common method for introducing chlorine involves treating hydroxypyrimidines with phosphorus oxychloride (POCl). For example, 4-hydroxy-6-(trifluoromethyl)pyrimidine reacts with POCl in acetonitrile under reflux to yield 4-chloro-6-(trifluoromethyl)pyrimidine . Adapting this approach, a tert-butyl-substituted hydroxypyrimidine intermediate could be chlorinated at the 2-position.
Hypothetical Reaction Scheme:
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Synthesis of 4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-ol: Condensation of trifluoroacetoacetate with a tert-butyl-containing amidine.
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Chlorination: Treatment with POCl and a base (e.g., diisopropylethylamine) to replace the hydroxyl group with chlorine .
Physicochemical Properties
Key properties are estimated using analog data and computational models:
Boiling Point and Density
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Boiling Point: ~280–300°C (extrapolated from 280.7°C for 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine and 166.9°C for 4-chloro-6-(trifluoromethyl)pyrimidine ).
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Density: ~1.5–1.6 g/cm³ (aligned with tert-butyl and trifluoromethyl analogs ).
Solubility
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